1-(4-Nitrophenyl)-1h-1,2,3-triazole

概要

説明

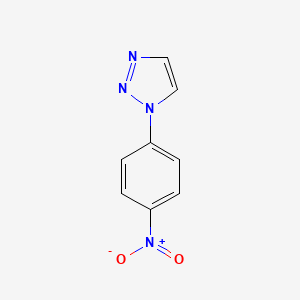

1-(4-Nitrophenyl)-1h-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-nitrophenyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1h-1,2,3-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper catalyst and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient production.

化学反応の分析

Cycloaddition and Functionalization Reactions

The triazole core participates in [2+3] cycloaddition reactions. For example, 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde reacts with primary amines via a Dimroth rearrangement to form 1-alkyl-4-formyl-1,2,3-triazoles under mild conditions (e.g., iPrOH at 80°C) . This one-step process achieves yields up to 94% (Table 1).

Reactivity with Amines and Azides

The electron-withdrawing nitro group enhances electrophilic character, facilitating reactions with amines and azides:

-

Protein bioconjugation : this compound-4-carbaldehyde labels N-terminal amines of peptides/proteins (e.g., ribonuclease A) via 4-imidazolidinone ring formation, achieving 90% conversion under physiological conditions .

-

Triazole synthesis : Reactions with sulfonyl azides yield NH-1,2,3-triazoles or diazoketones , depending on substituents. Electron-deficient 4-nitrophenylsulfonyl azide favors diazoketone formation .

Condensation and Cross-Coupling

The aldehyde-functionalized derivative undergoes Claisen-Schmidt condensation with ketones to form α,β-unsaturated carbonyl derivatives. For example, reaction with 1-(5-methyl-1-(4-nitrophenyl)-triazol-4-yl)ethanone produces chalcone analogs in 92% yield .

Mechanistic Insight :

-

DFT studies confirm high regioselectivity in cycloadditions due to asynchronous bond formation .

-

The nitro group stabilizes transition states via resonance, directing reactivity toward C-4 positions .

Stability and Reaction Optimization

科学的研究の応用

Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-Triazole

The compound can be synthesized through several methods, including:

- Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for a regioselective formation of 1,4-disubstituted triazoles. This method has been widely adopted due to its efficiency and high yields .

- Flow Synthesis : Recent advancements have introduced continuous flow synthesis techniques that enhance the yield and scalability of triazole derivatives. This approach has demonstrated functional group tolerance and has been applied to synthesize various substituted triazoles .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties : Research indicates that derivatives of this compound show significant inhibitory activity against various cancer cell lines. For instance, certain 1,4-disubstituted triazoles have demonstrated effectiveness against Src kinase, a target in cancer therapy .

- Antimicrobial Activity : The compound and its derivatives have been evaluated for their antimicrobial properties. Studies have shown that they possess activity against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

- Antiviral Effects : Some triazole derivatives have exhibited antiviral properties, indicating their potential use in treating viral infections .

Applications in Medicinal Chemistry

The versatility of this compound extends to its role as an intermediate in synthesizing more complex molecules:

- Synthesis of Antifungal Agents : It serves as a precursor for creating antifungal compounds that target specific fungal pathogens .

- Formation of Triazole-Based Drugs : The compound is integral in developing drugs with enhanced bioactivity and reduced toxicity profiles. Its structural features allow for modifications that can lead to more potent therapeutic agents .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

作用機序

The mechanism of action of 1-(4-Nitrophenyl)-1h-1,2,3-triazole involves its interaction with molecular targets through its nitrophenyl and triazole moieties. The nitrophenyl group can undergo reduction to form reactive intermediates, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

1-(4-Aminophenyl)-1h-1,2,3-triazole: Similar structure but with an amino group instead of a nitro group.

1-(4-Methylphenyl)-1h-1,2,3-triazole: Similar structure but with a methyl group instead of a nitro group.

1-(4-Chlorophenyl)-1h-1,2,3-triazole: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(4-Nitrophenyl)-1h-1,2,3-triazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interactions, such as in medicinal chemistry for designing enzyme inhibitors or in materials science for developing new catalysts.

生物活性

1-(4-Nitrophenyl)-1H-1,2,3-triazole is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its potential applications in drug development.

Chemical Structure and Properties

The compound features a triazole ring with a nitrophenyl substituent, which enhances its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 222.17 g/mol. The triazole ring is characterized by three nitrogen atoms and two carbon atoms, contributing to the compound's unique chemical properties.

Antimicrobial Activity

This compound derivatives have been shown to possess significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi. For instance, the triazole moiety has been linked to enhanced activity against resistant strains of bacteria due to its ability to disrupt cellular processes.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. The presence of the nitro group may enhance reactive oxygen species (ROS) production, which is crucial for inducing apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation and induce cell death in various cancer types.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring allows for hydrogen bonding and π-π interactions with biomolecules, enhancing its efficacy as a drug candidate.

Enzyme Inhibition

Studies have indicated that this compound may act as an inhibitor of certain enzymes involved in inflammatory pathways. For example, it has been shown to inhibit nitric oxide synthase (iNOS) in rat mesangial cells, which suggests a potential role in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study explored the effects of various triazole derivatives on breast cancer cell lines, revealing that this compound significantly reduced cell viability compared to untreated controls.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating effective inhibition at low concentrations.

特性

IUPAC Name |

1-(4-nitrophenyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBBZUJIVMYQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520148 | |

| Record name | 1-(4-Nitrophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-91-7 | |

| Record name | 1-(4-Nitrophenyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of 1-(4-nitrophenyl)-1H-1,2,3-triazole?

A1: this compound consists of a 1,2,3-triazole ring attached to a nitrobenzene group at the first position of the triazole. Its molecular formula is C8H6N4O2. [, , , , ]

Q2: How does the structure of this compound influence its stability and potential for rearrangements?

A2: The 4-imino tautomer of this compound can undergo Dimroth rearrangements, particularly when the substituent at the 1-position, like the 4-nitrophenyl group, influences the equilibrium towards the rearranged product. []

Q3: Has this compound demonstrated any corrosion inhibition properties?

A3: While not directly studied, Density Functional Theory (DFT) calculations suggest that derivatives of this compound, containing additional functional groups like benzaldehyde or chromenone moieties, exhibit potential as iron corrosion inhibitors. []

Q4: How do structural modifications of this compound derivatives impact their thermal decomposition?

A4: Studies utilizing pulsed photoacoustic pyrolysis techniques on derivatives like 2,6-bis((4-(nitromethyl)-1H-1,2,3-triazol-1-yl)methyl) pyridine (S9) reveal insights into their thermal decomposition mechanisms and the release of gaseous byproducts like NO2. []

Q5: Can this compound be used in the synthesis of other compounds?

A5: Yes, it acts as a key building block for synthesizing various heterocyclic compounds. For example, it is used in the synthesis of triazolo[4,5-d]pyrimidine-7-carbonitriles and imidazole-4,5-dicarbonitriles. [] It can also be utilized in the synthesis of novel hydrazones and bis-hydrazones with potential antibacterial activity. []

Q6: What is the significance of single-crystal X-ray diffraction studies in understanding this compound derivatives?

A6: Single-crystal X-ray diffraction provides precise three-dimensional structural information, revealing bond lengths, angles, and intermolecular interactions within the crystal lattice. This technique has been used to characterize derivatives like 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole and others. [, ]

Q7: How does the crystal packing of this compound derivatives vary?

A7: The crystal packing of these derivatives is influenced by intermolecular interactions like C–H⋯O and C–H⋯N hydrogen bonds, as well as π–π interactions. The specific arrangement of molecules within the crystal lattice can differ based on the substituents present. [, , , ]

Q8: Has this compound shown potential applications in material science?

A8: While direct applications in material science are limited, its derivatives have shown potential as energetic materials. For instance, studies have explored the thermal decomposition and stability of compounds like this compound (S8) for potential use as high-energy materials. []

Q9: What analytical techniques are employed to study this compound and its derivatives?

A9: Various techniques are used, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, X-ray diffraction, and thermogravimetric analysis (TGA). These methods provide complementary information about the compound's structure, properties, and behavior. [, , ]

Q10: Are there any known applications of this compound derivatives in bioconjugation or protein modification?

A10: Yes, 1H-1,2,3-triazole-4-carbaldehyde (TA4C), a derivative, has been investigated for N-terminal protein modification. This method allows site-specific conjugation of various functional molecules like fluorophores or biotin to proteins. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。